N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Overview
Description
Phosphoramidite useful for synthesising 2'-5' linked oligonucleotides.
Scientific Research Applications
Synthesis and Design of Analog Compounds
Valiyev, Abbasov, Liu, and Tsai (2010) explored the synthesis of novel dinucleotide analogs with structures similar to the compound . They used a new strategy involving phenyldichlorophosphate for superior coupling reactions compared to traditional methods, which could be relevant for synthesizing derivatives of the given compound (Valiyev, Abbasov, Liu, & Tsai, 2010).
Analysis Techniques
Ye, Huang, Li, Xiang, and Xu (2012) developed a nonaqueous capillary electrophoretic method for the separation of related substances, which could be applied for analyzing this complex compound and its derivatives (Ye, Huang, Li, Xiang, & Xu, 2012).
Novel Synthetic Methods and Applications
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds by reacting different precursors. Their approach may offer insights into the synthesis and potential applications of the given compound in fields like pharmacology or material science (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Photocycloaddition Studies
Wolven, Döpp, and Henkel (2006) conducted photocycloaddition studies, which could provide insights into the photochemical properties and potential applications in photochemistry or materials science for the compound (Wolven, Döpp, & Henkel, 2006).
Drug Synthesis and Development
Ikemoto, Ito, Nishiguchi, Miura, and Tomimatsu (2005) described the synthesis of a CCR5 antagonist, highlighting methodologies that could be relevant for developing drugs or biological agents using the given compound (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Bactericidal Applications
Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, and Jampílek (2015) assessed substituted benzamides for their bactericidal properties. This could suggest potential applications of the compound in developing new antibacterial agents (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).
properties
IUPAC Name |
N-[1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-41-30-40(58-44(41)50-28-26-42(49-45(50)53)48-43(52)34-14-9-7-10-15-34)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,44H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,44+,60?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYOSQSJHNNHF-UOMJVJLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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